Bienvenue dans la boutique en ligne BenchChem!

Carbodine

Venezuelan equine encephalitis alphavirus stereospecificity

Carbodine is a carbocyclic cytidine analog engineered for metabolic stability against deamination. Its (−)-enantiomer shows potent influenza activity (EC50 1.3 µM vs H1N1) and VEEV in vivo efficacy, making it essential for antiviral discovery programs targeting neuraminidase-independent mechanisms and alphavirus models. Stereochemical purity is critical.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B1202452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbodine
Synonymscarbocyclic cytidine
carbodine
carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO
InChIInChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1
InChIKeyUAZJPMMKWBPACD-GCXDCGAKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbodine Antiviral and Antitumor Research: Procuring the Carbocyclic Cytidine Analog with Documented Broad-Spectrum Activity


Carbodine is a carbocyclic analog of cytidine, distinguished by the replacement of the ribose oxygen with a methylene group, which confers enhanced metabolic stability compared to natural cytidine [1]. First reported in 1981, carbodine demonstrated significant antiviral activity against influenza A strains A0/PR-8/34 and A2/Aichi/2/68 (Hong Kong) in vitro, with a 50% minimum inhibitory concentration of approximately 2.6 μg/mL [1]. The compound is a broad-spectrum antiviral agent active against DNA viruses, (+)RNA viruses, (−)RNA viruses, and double-stranded RNA viruses, with its target enzyme identified as CTP synthetase, which converts UTP to CTP [2]. The (−)-enantiomer of carbodine has been shown to be approximately twofold more potent than the racemic mixture, making stereochemical purity a critical procurement consideration [3].

Why Carbodine Cannot Be Substituted with Ribavirin, Cytidine Analogs, or Racemic Mixtures Without Compromising Experimental Reproducibility


Substituting carbodine with generic antiviral nucleoside analogs such as ribavirin or related carbocyclic pyrimidine nucleosides introduces substantial experimental variance due to divergent mechanisms of action, stereochemical dependency, and target virus susceptibility profiles. Unlike ribavirin, which acts primarily through IMP dehydrogenase inhibition and immunomodulatory effects, carbodine targets CTP synthetase, thereby depleting intracellular CTP pools required for viral RNA synthesis [1]. Furthermore, the antiviral activity of carbodine is stereospecific: the (−)-enantiomer exhibits potent activity against VEEV (EC50 = 0.2 μg/mL), whereas the (+)-enantiomer is completely inactive in the same assay [2]. Related carbocyclic analogs—including the uridine analog (deamination product), 2′-deoxycytidine analog, and N-methylcytidine analog—were reported to be inactive against influenza PR-8 virus in vitro, confirming that the 4-amino-1-β-D-ribofuranosyl-2(1H)-pyrimidinone carbocyclic substitution pattern is not permissive to casual analog replacement [3]. These stereochemical and mechanistic constraints render procurement of analytically verified, enantiomerically defined carbodine essential for reproducible scientific outcomes.

Quantitative Evidence Differentiating Carbodine from Ribavirin, Racemates, and Inactive Analogs for Antiviral Research Procurement


Stereochemical Dependence of Antiviral Activity: (−)-Carbodine vs. (+)-Carbodine vs. Racemate Against VEEV

The (−)-enantiomer of carbodine demonstrated an EC50 of 0.2 μg/mL against the TC-83 vaccine strain of Venezuelan equine encephalitis virus (VEEV) in Vero cells, whereas the (+)-enantiomer exhibited no detectable antiviral activity in the same assay system [1]. The racemic mixture showed intermediate potency, and separate antitumor studies confirm that (−)-carbodine is approximately twofold more potent than the racemate [2]. This stereochemical dependence means that procurement of analytically uncharacterized or racemic carbodine will yield attenuated or null experimental results.

Venezuelan equine encephalitis alphavirus stereospecificity

Comparative Antiviral Potency Against Influenza A: Carbodine vs. Ribavirin vs. Amantadine

In concomitant assays against human influenza type A viruses, carbodine exhibited a 50% minimum inhibitory concentration of approximately 2.6 μg/mL, placing its in vitro antiviral potency in the same range as ribavirin, but less potent than amantadine hydrochloride [1]. This comparable potency to ribavirin, a widely used clinical antiviral, validates carbodine's translational relevance while noting that its distinct CTP synthetase inhibition mechanism [2] offers an orthogonal antiviral target distinct from ribavirin's IMPDH inhibition.

influenza A orthomyxovirus in vitro antiviral

Structural Specificity: Activity of Carbodine vs. Inactive Carbocyclic Pyrimidine Nucleoside Analogs Against Influenza

In a systematic structure-activity evaluation, carbodine was the only active compound among a panel of structurally related carbocyclic pyrimidine nucleosides. The carbocyclic analog of uridine (the deamination product of carbodine), the 2′-deoxycytidine analog, the 3′-deoxycytidine analog, N,N-dimethylcytidine analog, and N-methylcytidine analog were all reported to be inactive against PR-8 influenza virus in vitro [1]. This pattern demonstrates that the 4-amino group on the pyrimidine ring and the intact 2′,3′-dihydroxycyclopentyl moiety are essential for antiviral activity.

structure-activity relationship carbocyclic nucleoside influenza

In Vivo Efficacy of (−)-Carbodine in VEEV Mouse Model with Late-Initiation Therapeutic Window

In a mouse model of TC-83 VEEV infection, pre-treatment with (−)-carbodine at 200 mg/kg/day resulted in significant improvement in survival, reduction in brain viral load, and improved weight change parameters compared to untreated controls [1]. Notably, post-virus exposure treatment with (−)-carbodine was effective in significantly improving disease parameters when initiated as late as 4 days post-virus instillation—after the establishment of brain infection [1]. This late therapeutic window contrasts with many antivirals that lose efficacy once central nervous system infection is established.

Venezuelan equine encephalitis in vivo efficacy post-exposure prophylaxis

Mechanism-Based Selectivity Enhancement Through CTP Synthetase Inhibition

Carbodine targets CTP synthetase, the enzyme that converts UTP to CTP, and is metabolized intracellularly to carbodine triphosphate [1]. This mechanism distinguishes carbodine from adenosine analog-based carbocyclic nucleosides such as neplanocin A and aristeromycin, which act through inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase [2]. The selectivity of carbodine against Sindbis virus, vesicular stomatitis virus, and reovirus was markedly increased when combined with cytidine supplementation, consistent with CTP pool depletion as the primary antiviral mechanism [1].

CTP synthetase nucleotide metabolism antiviral mechanism

Optimal Research Applications for Carbodine Based on Documented Efficacy and Mechanistic Differentiation


Alphavirus Biodefense Research: VEEV Infection Models Requiring Late-Initiation Post-Exposure Efficacy

(−)-Carbodine is uniquely suited for VEEV research programs focused on post-exposure therapeutic intervention, particularly in models where brain infection is already established. The documented efficacy when treatment is initiated as late as 4 days post-virus instillation [1] addresses a critical gap in alphavirus countermeasure development, as no FDA-approved antiviral treatment for VEEV currently exists. Procurement of enantiomerically pure (−)-carbodine (EC50 = 0.2 μg/mL in Vero cells) is essential; the (+)-enantiomer is inactive [1].

Influenza Antiviral Screening with Orthogonal CTP Synthetase Inhibition Mechanism

Carbodine serves as a mechanistically distinct positive control or lead scaffold for influenza antiviral screening programs where orthogonal target validation is required. With in vitro potency against influenza A (MIC50 ≈ 2.6 μg/mL) comparable to ribavirin [2], but targeting CTP synthetase rather than IMPDH or M2 ion channels, carbodine enables researchers to assess viral susceptibility across distinct antiviral mechanisms. This is particularly valuable for screening against ribavirin-resistant or amantadine-resistant influenza strains [REFS-2, REFS-3].

Structure-Activity Relationship (SAR) Studies of Carbocyclic Nucleoside CTP Synthetase Inhibitors

Carbodine represents a defined benchmark for SAR studies exploring the carbocyclic cytidine scaffold. The reported inactivity of closely related analogs—including the carbocyclic uridine analog, 2′-deoxycytidine analog, and N-methylcytidine analog [2]—provides a clear structure-activity baseline for evaluating novel synthetic derivatives. The documented stereospecificity (only the (−)-enantiomer is active against VEEV, and (−)-carbodine is ~twofold more potent than the racemate [REFS-4, REFS-1]) establishes stereochemical purity as a mandatory analytical specification for procurement in SAR investigations.

Broad-Spectrum Antiviral Tool Compound for CTP Pool Depletion Studies

As a validated CTP synthetase inhibitor with documented activity against DNA viruses, (+)RNA viruses, (−)RNA viruses, and double-stranded RNA viruses [3], carbodine functions as a broad-spectrum tool compound for probing the role of CTP pool depletion across diverse viral families. The enhanced selectivity observed when carbodine is combined with cytidine supplementation [3] provides a built-in mechanistic control for confirming CTP synthetase as the on-target node in antiviral assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.